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Compound of Interest

Compound Name: 4-Chloro-3-isopropoxypyridine
Cat. No.: B12454163
Get Quote

Technical Whitepaper for Drug Development Professionals[1][2][3][4]

Executive Summary

4-Chloro-3-isopropoxypyridine (CAS: 1395038-34-2) is a functionalized pyridine intermediate
widely employed in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR)
modulators.[1][2][3][4] Its structural value lies in the orthogonal reactivity of its substituents: the
C4-chlorine atom serves as an electrophilic handle for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling, while the C3-isopropoxy group provides a stable
lipophilic moiety that often occupies hydrophobic pockets in protein targets (e.g., the ATP-
binding site of kinases).[4]

This guide synthesizes experimental data and predictive modeling to provide a comprehensive
reference for researchers utilizing this compound in Lead Optimization.

Chemical Identity & Structural Analysis[5][6]
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Attribute Detail
IUPAC Name 4-Chloro-3-(propan-2-yloxy)pyridine
CAS Number 1395038-34-2

Molecular Formula

ngcontent-ng-c2977031039="" _nghost-ng-

€1310870263="" class="inline ng-star-inserted">

Molecular Weight

171.62 g/mol

SMILES

CC(C)Oclc(Clhcencl

Structural Features

[11[3][4]1[5][6] * Pyridine Core: Electron-deficient
aromatic system.[1][3][4]* C4-Chloro: Highly
reactive site for ngcontent-ng-c2977031039=""
_nghost-ng-c1310870263="" class="inline ng-

star-inserted">

due to nitrogen activation.[1][3][4]* C3-
Isopropoxy: Electron-donating group (EDG) via

resonance; increases lipophilicity (

effect).[1][3][4]

Physicochemical Profile

Note: Where experimental values are proprietary or unavailable in open literature, high-

confidence in silico consensus models (ACD/Labs, ChemAxon) are provided.[4]

Table 1: Key Physicochemical Parameters[1][2][3]
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Property

Value
(Experimental/Predicted)

Significance in Drug
Design

Physical State

Pale yellow liquid or low-

melting solid

Handling requires pipetting or
melting; density check is
critical.[1][2][3][4]

Boiling Point

~235°C (Predicted at 760
mmHgQ)

High boiling point allows for
high-temperature coupling

reactions without solvent loss.

[1](2]

Density

1.18 + 0.06 g/cm3

Essential for volumetric dosing

in automated synthesis.

LogP (Lipophilicity)

2.65+0.3

Moderate lipophilicity; the
isopropoxy group adds ~1.0
log unit vs. methoxy, improving

membrane permeability.

pKa (Conj. Acid)

2.85+0.15

The electron-withdrawing ClI
(inductive) lowers basicity
compared to pyridine (5.2),
reducing protonation at

physiological pH.

Polar Surface Area

22.1 Az

Low TPSA suggests excellent
blood-brain barrier (BBB)

penetration potential.[4]

Solubility

DMSO, Methanol, DCM, Ethyl
Acetate

Highly soluble in organic
solvents; sparingly soluble in

water.

Synthetic Utility & Reactivity

The strategic value of 4-Chloro-3-isopropoxypyridine lies in its ability to undergo

regioselective functionalization.[1][2][3][4]

Nucleophilic Aromatic Substitution ()
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The C4 position is activated by the pyridine nitrogen. The presence of the C3-alkoxy group
exerts a steric influence but also donates electron density.[4] However, the inductive withdrawal
of the nitrogen dominates, making C4 susceptible to attack by amines, thiols, and alkoxides.[4]

e Mechanism: Addition-Elimination (ngcontent-ng-c2977031039="" _nghost-ng-
€1310870263="" class="inline ng-star-inserted">

)-[11[3]14]

o Conditions: Heat (80-120°C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (

, DIPEA).

Palladium-Catalyzed Coupling[1][2][3][4]

e Suzuki-Miyaura: Couples with aryl boronic acids to form biaryl systems.[1][2][3][4]

e Buchwald-Hartwig: Amination at C4, often preferred over ngcontent-ng-c2977031039=
_nghost-ng-c1310870263="" class="inline ng-star-inserted">

for sterically hindered amines or electron-rich anilines.[3][4]

Regioselectivity in Synthesis (The N-Oxide Route)

A common challenge is synthesizing the core itself. Direct chlorination of 3-isopropoxypyridine
often yields a mixture.[1][3][4] The N-oxide rearrangement strategy is the industry standard for
high regiocontrol.[4]

Visualization: Synthesis Pathway

The following diagram outlines the critical N-oxide activation pathway used to generate the title
compound from 3-hydroxypyridine.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://patents.google.com/patent/CN103483248A/en
https://patents.google.com/patent/CN103483248A/en
https://www.bldpharm.com/products/73406-90-3.html
https://www.bldpharm.com/products/1261743-36-5.html
https://patents.google.com/patent/CN103483248A/en
https://www.bldpharm.com/products/73406-90-3.html
https://www.bldpharm.com/products/96628-70-5.html
https://www.bldpharm.com/products/1261743-36-5.html
https://patents.google.com/patent/CN103483248A/en
https://www.bldpharm.com/products/1261743-36-5.html
https://patents.google.com/patent/CN103483248A/en
https://www.bldpharm.com/products/73406-90-3.html
https://www.bldpharm.com/products/1261743-36-5.html
https://patents.google.com/patent/CN103483248A/en
https://patents.google.com/patent/CN103483248A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12454163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

POCI3, reflux 4-Chloro-3-isopropoxypyridine
2-Bromopropane m-CPBA, DCM R hlorination) (Target)
K2CO3, DMF, 60°C i, 12h o
O-Alkylation; 3-Isopropoxypyridine N-Oxidation’ 3-Isopropoxypyridine

N-Oxide

3-Hydroxypyridine

“““ > 2-Chloro Isomer
(Minor/Major depending on cond.)

Click to download full resolution via product page

Figure 1: Synthetic route via N-oxide activation. The POCI3 step is critical; regioselectivity
between C2 and C4 chlorination depends on solvent and temperature.

Experimental Protocols
Protocol A: Synthesis via N-Oxide Rearrangement

Rationale: This method avoids the use of unstable diazonium intermediates.[1][2][3][4]
o O-Alkylation:
o Dissolve 3-hydroxypyridine (1.0 eq) in DMF. Add

(2.0 eq) and 2-bromopropane (1.2 eq).

o Heat to 60°C for 4 hours.

o Workup: Dilute with water, extract with EtOAc. Wash with brine. Concentrate to yield 3-
isopropoxypyridine.[1][2][3][4]

» N-Oxidation:
o Dissolve intermediate in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C.[4]
o Stir at room temperature overnight.

o Workup: Wash with sat.
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to remove benzoic acid byproduct. Dry organic layer (
) and concentrate.

e Chlorination (Critical Step):

Dissolve the N-oxide in

o

(excess, acts as solvent/reagent).

[¢]

Reflux (105°C) for 2—4 hours. Monitor by LCMS for disappearance of N-oxide.

[¢]

Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with

Purification: The reaction typically yields a mixture of 4-chloro and 2-chloro isomers.[1][2]

[e]

[3][4] Separation requires Flash Column Chromatography (Hexane/EtOAc gradient). The
4-chloro isomer is typically less polar.[1][2][3][4]

Protocol B: Handling & Storage

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The compound is stable
but can darken upon oxidation or exposure to light over months.

o Safety:
o GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

o PPE: Wear nitrile gloves and safety glasses. Use in a fume hood to avoid inhalation of
vapors.

Purification Decision Tree

When sourcing or synthesizing this compound, impurities (regioisomers) are the primary
concern. Use this logic flow to ensure purity.
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Figure 2: Purification strategy. 4-Chloro isomers typically elute differently than 2-chloro isomers
on silica due to dipole moment differences.[1][2][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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